molecular formula C8H9ClO4S B010594 5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid CAS No. 104207-29-6

5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid

Cat. No. B010594
Key on ui cas rn: 104207-29-6
M. Wt: 236.67 g/mol
InChI Key: MFTBMHRGXBBBOI-UHFFFAOYSA-N
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Patent
US05136109

Procedure details

In a 1-liter four-necked glass flask is prepared a solution mixture of 100 g of 4-chloro-3-ethylphenol and 200 g of monochlorobenzene. While the mixture is maintained at a temperature of 25°-30° C., 80 g of chlorosulfonic acid is added dropwise. After the mixture is maintained at the same temperature for 3 hours, the reaction mass of 5-chloro-4-ethyl-2-hydroxybenzenesulfonic acid is obtained and 75.1 g of acetic acid is added to the reaction mass. After 1.33 g of aluminium chloride and 0.67 g of sulfur chloride are added, 110 g of sulfuryl chloride is added dropwise. After the addition is completed, the temperature of the mixture is raised to 35° C. and the mixture is maintained at the temperature for 5 hours. In a 2-liter flask is charged 960 g of water, and the reaction mass is poured into the flask under stirring. The reaction mixture is separated into an aqueous layer and an oil layer, and the lower oil layer is removed to obtain aqueous solution of 3,5-dichloro-4-ethyl-2-hydroxybenzenesulfonic acid. After cooling to 20° C., 184 g of a 70% nitric acid solution is added dropwise, maintaining the temperature at 20°-25° C. After the addition is completed, the reaction mixture is heated to 45° C. and maintained at the temperature for 4 hours. The reaction mixture is cooled to 20° C. and filtered. The product is washed with water and dried to give 2,4-dichloro-3-ethyl-6-nitrophenol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH2:9][CH3:10].Cl[S:12]([OH:15])(=[O:14])=[O:13]>ClC1C=CC=CC=1>[Cl:1][C:2]1[C:3]([CH2:9][CH3:10])=[CH:4][C:5]([OH:8])=[C:6]([S:12]([OH:15])(=[O:14])=[O:13])[CH:7]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)CC
Name
Quantity
200 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-liter four-necked glass flask is prepared
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture is maintained at the same temperature for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)S(=O)(=O)O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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